Deoxynojirimycin

Beschreibung

An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.

1-Deoxynojirimycin has been reported in Parmotrema austrosinense, Parmotrema praesorediosum, and other organisms with data available.

DUVOGLUSTAT is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Eigenschaften

IUPAC Name |

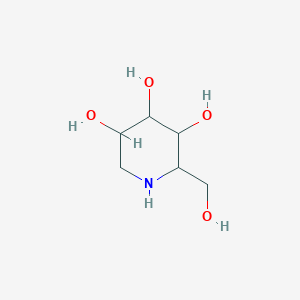

(2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBIFEVIBLOUGU-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172647 | |

| Record name | Duvoglustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19130-96-2 | |

| Record name | Deoxynojirimycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19130-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duvoglustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019130962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duvoglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Duvoglustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DUVOGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ56898FLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Deoxynojirimycin: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor with significant therapeutic potential. This document details its discovery, explores its diverse natural sources, presents quantitative data on its prevalence, and outlines the key experimental protocols for its isolation and analysis. Furthermore, it visualizes the core biosynthetic pathways and experimental workflows to facilitate a deeper understanding of this important natural compound.

Discovery and Historical Context

1-Deoxynojirimycin (DNJ), an iminosugar, was first obtained through the chemical reduction of nojirimycin in 1966.[1][2] A decade later, in 1976, it was successfully isolated and identified from a natural source, the root bark of the mulberry plant (Morus spp.), by Yagi and his team.[1][3][4] This discovery of a naturally occurring polyhydroxylated piperidine alkaloid opened the door for extensive research into its biological activities and potential therapeutic applications, particularly in the management of diabetes.[1]

Natural Sources of Deoxynojirimycin

This compound is a secondary metabolite found in a variety of organisms, including plants, microorganisms, and insects that feed on DNJ-containing plants.[1][5]

2.1. Plants: The most well-known and abundant plant source of DNJ is the mulberry tree (Morus spp.).[3][6] It is present in various parts of the plant, including the leaves, root bark, trunk bark, and fruit.[1] Other plant species that have been identified as containing DNJ include:

2.2. Microorganisms: Several bacterial strains are capable of producing DNJ through fermentation.[2] This microbial production is considered a promising avenue for large-scale industrial manufacturing.[5] Notable DNJ-producing microorganisms include species of:

2.3. Insects: Insects that consume DNJ-containing plants can accumulate the compound. The silkworm, Bombyx mori, which feeds exclusively on mulberry leaves, is a prime example, with DNJ being detected in its skin, blood, and silk glands.[1] However, it is understood that silkworms do not synthesize DNJ themselves but rather sequester it from their diet.[1]

Quantitative Analysis of this compound in Natural Sources

The concentration of DNJ varies significantly depending on the source, species, variety, and in the case of plants, the specific part and age. The following tables summarize the quantitative data for DNJ content in various natural sources.

Table 1: this compound (DNJ) Content in Mulberry (Morus spp.)

| Mulberry Species/Variety | Plant Part | DNJ Concentration (mg/g dry weight) | Reference |

| Morus alba | Trunk Bark | 3.89 | [1] |

| Morus alba | Twig Bark | 2.56 | [1] |

| Morus alba | Young Shoots | 1.96 | [1] |

| Morus alba | Root Bark | 1.88 | [1] |

| Morus alba | Young Leaves | 0.62 - 1.61 | [3] |

| Morus alba | Mature Leaves | 0.47 - 0.96 | [3] |

| Morus cathayana | Mature Leaves | 2.90 | [8] |

| Indian Varieties (K-2, S-13, S-34, V-1) | Dry Leaves | 0.68 - 2.72 | [9] |

| Chinese Varieties | Leaves | 0.10 - 1.60 | [8] |

| Thailand Varieties | Leaves | 0.30 - 3.20 | [8] |

Table 2: this compound (DNJ) Production by Microorganisms

| Microbial Genus | DNJ Production | Reference |

| Bacillus spp. | 460–800 mg/L | [1] |

| Streptomyces spp. | 17–640 mg/L | [1] |

| Lactobacillus spp. | 0.61 mg/g | [1] |

Experimental Protocols

4.1. Extraction of this compound from Mulberry Leaves

A common method for the extraction of DNJ from mulberry leaves involves the following steps:

-

Sample Preparation: Freshly collected mulberry leaves are dried and ground into a fine powder.

-

Extraction: The powdered sample is extracted with a 0.05 mol/L HCl solution in a water bath at 30°C for 10 minutes.[10]

-

Centrifugation: The extract is then centrifuged at 10,000 x g for 5 minutes at 20°C.[10]

-

Supernatant Collection: The supernatant containing the DNJ is collected. The extraction process can be repeated on the precipitate to increase the yield, and the supernatants are then combined.[10]

An alternative method, ultrasound-assisted extraction (UAE), has been optimized for higher efficiency.[11] The optimized conditions for UAE are a 7 ml/g ratio of extraction solvent to mulberry sample, an ultrasonic power of 180 W, and an extraction time of 260 seconds.[11]

4.2. Purification of this compound

A two-step column chromatography process is effective for the isolation and purification of DNJ from crude extracts:

-

Macroporous Resin Chromatography: The crude extract is first passed through an AB-8 macroporous resin column.[12] At a pH of 4.0 and a flow rate of 1 BV/h, this step serves for preliminary purification, increasing the DNJ content to approximately 4.9% with a recovery rate of 98%.[12]

-

Cation Exchange Resin Chromatography: The partially purified fraction is then subjected to chromatography using a 732H type cation exchange resin.[12] The elution is performed sequentially with 1 BV of H₂O, 1.5 BV of 0.3 M NH₃, and 2 BV of 0.5 M NH₃.[12] The fractions with a pH between 9.0 and 10.0 are collected, resulting in a final DNJ content of 16.7%.[12]

4.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A widely used method for the quantification of DNJ involves derivatization followed by HPLC analysis:

-

Derivatization: 100 µL of the DNJ extract is mixed with 100 µL of 0.4 mol/L potassium borate buffer (pH 8.5) and 200 µL of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.[10] The mixture is incubated in a 20°C water bath for 20 minutes.[10] The reaction is terminated by adding 100 µL of 1 mol/L glycine.[10]

-

Sample Preparation for HPLC: 100 µL of 1% acetic acid is added to stabilize the DNJ derivative, and the solution is diluted with 400 µL of distilled water.[10] The final solution is filtered through a 0.22 µm syringe filter before injection into the HPLC system.[10]

-

HPLC Analysis: The derivatized DNJ is analyzed by reverse-phase HPLC with a fluorescence or photodiode array (PDA) detector.[9]

4.4. Quantitative Analysis by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

For higher sensitivity and selectivity, an HPLC-MS/MS method can be employed:

-

Chromatographic Separation: DNJ is separated on a TSKgel Amide-80 column using a mobile phase consisting of a mixture of 0.1% formic acid and acetonitrile at a flow rate of 0.6 ml/min.[13][14]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used in the positive ion mode.[13][14] The analysis is performed under multiple reaction monitoring (MRM) with the transition of [M+H]⁺ ions, m/z 164.4/109.9.[13][14] This method has a detection limit of 75 pg and a quantitation limit of 100 pg.[13][14]

Visualizations

Discovery and Sourcing Timeline of this compound

References

- 1. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydrogenase MnGutB1 catalyzes 1-deoxynojirimycin biosynthesis in mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-Deoxynojirimycin - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. thescipub.com [thescipub.com]

- 9. phytojournal.com [phytojournal.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Optimization of 1-deoxynojirimycin extraction from mulberry leaves by using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of 1-deoxynojirimycin in mulberry leaves using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Deoxynojirimycin: A Potent Alpha-Glucosidase Inhibitor for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar found predominantly in mulberry leaves, is a potent competitive inhibitor of α-glucosidase enzymes.[1][2] By delaying the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides in the small intestine, DNJ effectively reduces postprandial hyperglycemia. This mechanism of action has established DNJ and its derivatives as a significant area of research for the management of type 2 diabetes mellitus.[3][4] Beyond its well-documented role in glycemic control, emerging evidence indicates that DNJ also modulates critical cellular signaling pathways, including the PI3K/Akt and NRF2 pathways, suggesting broader therapeutic potential in conditions associated with insulin resistance and oxidative stress.[1][5][6] This technical guide provides a comprehensive overview of DNJ, including its inhibitory activity against various α-glucosidases, detailed experimental protocols for its evaluation, and an exploration of its impact on key signaling cascades.

Mechanism of Action

Deoxynojirimycin's primary mechanism of action is the competitive inhibition of α-glucosidase enzymes located on the brush border of the small intestine.[2] Structurally, DNJ is a polyhydroxylated piperidine alkaloid, an analogue of the natural substrate (D-glucose), which allows it to bind to the active site of α-glucosidases with high affinity.[4][6] This reversible binding prevents the hydrolysis of complex carbohydrates, such as sucrose and maltose, into glucose, thereby delaying glucose absorption into the bloodstream and mitigating sharp increases in post-meal blood glucose levels.[3] Kinetic studies have consistently shown that DNJ and its derivatives act as competitive inhibitors of α-glucosidase.[3]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its derivatives against various α-glucosidases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). A lower value for both parameters indicates a higher inhibitory potency. The following tables summarize the reported inhibitory activities from various studies.

Table 1: IC50 Values of this compound and its Derivatives against α-Glucosidase

| Compound | Enzyme Source | IC50 (µM) | Reference |

| 1-Deoxynojirimycin (DNJ) | Saccharomyces cerevisiae | 8.15 ± 0.12 | [2] |

| 1-Deoxynojirimycin (DNJ) | Saccharomyces cerevisiae | 222.4 ± 0.5 | [3] |

| 1-Deoxynojirimycin (DNJ) | Rat Intestinal Maltase | 0.13 | [7] |

| N-nonyl-DNJ (NN-DNJ) | Acid α-glucosidase | 0.42 | [8] |

| N-nonyl-DNJ (NN-DNJ) | α-1,6-glucosidase | 8.4 | [8] |

| DNJ Derivative 6 | Saccharomyces cerevisiae | 0.51 ± 0.02 | [2] |

| DNJ Derivative 43 | Saccharomyces cerevisiae | 30.0 ± 0.60 | [3] |

| Acarbose (Reference) | Saccharomyces cerevisiae | 822.0 ± 1.5 | [3] |

Table 2: Ki Values of this compound and its Derivatives against α-Glucosidase

| Compound | Inhibition Type | Ki (µM) | Reference |

| DNJ Derivative 43 | Competitive | 10 | [3] |

| DNJ Derivative 40 | Competitive | 52 | [3] |

| DNJ Derivative 34 | Competitive | 150 | [3] |

| NB-DNJ | Competitive | 34 ± 3 | [9] |

| DNJ | Competitive | 40 ± 1 | [9] |

Signaling Pathways Modulated by this compound

Recent research has illuminated the effects of DNJ on intracellular signaling pathways that extend beyond its direct enzymatic inhibition. These findings open new avenues for its therapeutic application in metabolic and oxidative stress-related diseases.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates glucose metabolism, cell growth, and survival.[10] Studies have demonstrated that DNJ can activate this pathway, thereby improving insulin sensitivity in skeletal muscle.[5] Activation of the PI3K/Akt pathway by DNJ leads to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, enhancing glucose uptake from the bloodstream into cells.[5][10]

NRF2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[11][12] Under conditions of oxidative stress, NRF2 translocates to the nucleus and activates the transcription of antioxidant and detoxification enzymes.[11] Studies have shown that DNJ can activate the NRF2 signaling pathway, thereby mitigating high-glucose-induced oxidative DNA damage.[6][13] This suggests a protective role for DNJ against the complications of diabetes associated with oxidative stress.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol describes a common method for determining the α-glucosidase inhibitory activity of a compound using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The release of p-nitrophenol is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (e.g., 0.1 M, pH 6.8).

-

Prepare a stock solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

-

Prepare serial dilutions of this compound in the phosphate buffer.

-

Prepare a stop solution of sodium carbonate (e.g., 0.2 M).

-

-

Assay Procedure (96-well plate format):

-

To each well, add a specific volume of the α-glucosidase solution and an equal volume of the DNJ solution (or buffer for control).

-

Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding a specific volume of the pNPG solution to each well.

-

Incubate the plate at 37°C for a further defined period (e.g., 20 minutes).

-

Stop the reaction by adding the sodium carbonate solution to each well.

-

-

Data Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each DNJ concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DNJ concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxicity of DNJ on a selected cell line. This assay is based on the reduction of a water-soluble tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, which is proportional to the number of viable cells.[14][15][16]

Methodology:

-

Cell Seeding:

-

Seed cells (e.g., HepG2, 3T3-L1) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of DNJ. Include a vehicle control (medium without DNJ).

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

GLUT4 Translocation Assay

This assay is used to investigate the effect of DNJ on insulin-stimulated glucose uptake by measuring the translocation of the GLUT4 transporter to the plasma membrane.[17][18][19]

Methodology (using immunofluorescence):

-

Cell Culture and Differentiation:

-

Culture a suitable cell line (e.g., 3T3-L1 adipocytes or L6 myotubes) on coverslips and differentiate them into mature cells.

-

-

Serum Starvation and Treatment:

-

Serum-starve the differentiated cells for a few hours to establish a basal state.

-

Treat the cells with DNJ at various concentrations for a defined period, followed by stimulation with or without insulin.

-

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody specific for GLUT4.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the fluorescence intensity of GLUT4 at the plasma membrane relative to the total cellular fluorescence. An increase in the membrane-to-cytosol fluorescence ratio indicates GLUT4 translocation.

-

Conclusion and Future Directions

This compound stands out as a compelling natural product with significant therapeutic potential, primarily as an α-glucosidase inhibitor for the management of type 2 diabetes. Its well-defined mechanism of action, coupled with a growing body of evidence for its beneficial effects on key cellular signaling pathways, underscores its importance in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of DNJ and its analogues. Future research should focus on optimizing the pharmacokinetic properties of DNJ derivatives to enhance their bioavailability and efficacy, as well as further elucidating the full spectrum of their molecular targets and signaling effects. Such efforts will be crucial in translating the promising preclinical findings of this compound into novel and effective therapies for metabolic and oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–this compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structure–Activity Studies of N‐Butyl‐1‐this compound (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ptglab.com [ptglab.com]

- 15. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Translocation and Redistribution of GLUT4 Using a Dual-Labeled Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

Deoxynojirimycin's Antiviral Arsenal: A Technical Guide to Combatting Enveloped Viruses

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent antiviral properties of Deoxynojirimycin (DNJ) and its derivatives against a broad spectrum of enveloped viruses. As the global landscape of infectious diseases continues to evolve, host-targeting antiviral strategies are of paramount importance. DNJ, an iminosugar originally isolated from mulberry leaves, represents a promising class of compounds that disrupt viral replication by targeting host cellular enzymes essential for viral glycoprotein processing. This document provides a comprehensive overview of DNJ's mechanism of action, quantitative antiviral efficacy, detailed experimental protocols, and visual representations of key biological and procedural pathways.

The Core Mechanism: Inhibition of ER Alpha-Glucosidases

This compound and its analogues function as competitive inhibitors of the host's endoplasmic reticulum (ER) resident α-glucosidases I and II.[1][2] These enzymes are critical for the initial trimming of glucose residues from the N-linked glycans of nascent glycoproteins, a crucial step in the calnexin/calreticulin cycle which ensures their proper folding.[2][3]

By inhibiting these glucosidases, DNJ leads to the accumulation of misfolded viral envelope glycoproteins, which can trigger the ER-associated protein degradation (ERAD) pathway or result in the incorporation of defective glycoproteins into new virions.[4][5] This ultimately impairs viral assembly, reduces the infectivity of progeny virions, and lowers viral titers.[5][6]

Quantitative Data: A Comparative Analysis of Antiviral Activity

The antiviral efficacy of this compound and its derivatives has been extensively studied against a range of enveloped viruses. The following tables summarize the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values from various in vitro studies. The selectivity index (SI), calculated as CC₅₀/EC₅₀ or CC₅₀/IC₅₀, provides a measure of the compound's therapeutic window.

Table 1: Antiviral Activity against Dengue Virus (DENV)

| Compound | Virus Serotype | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line | Reference |

| NN-DNJ | DENV-2 | 3.3 | >100 | >30 | imDCs | [7][8] |

| 2THO-DNJ | DENV-2 | 1.6 | >100 | >62.5 | imDCs | [7][8] |

| EOO-DNJ | DENV-2 | 3.1 | >1000 | >322 | imDCs | [7][8] |

| CM-10-18 | DENV | 6.5 | >500 | >76 | BHK | [9][10] |

| Analog 2h | DENV | 0.3-0.5 | >500 | >1000 | BHK | [9][10] |

| Analog 2l | DENV | 0.3-0.5 | >500 | >1000 | BHK | [9][10] |

| Analog 3j | DENV | 0.3-0.5 | >500 | >1000 | BHK | [9][10] |

| Analog 3l | DENV | 0.3-0.5 | >500 | >1000 | BHK | [9][10] |

| Analog 3v | DENV | 0.3-0.5 | >500 | >1000 | BHK | [9][10] |

| Analog 4b | DENV | 0.3-0.5 | >500 | >1000 | BHK | [9][10] |

| Analog 4c | DENV | 0.3-0.5 | >500 | >1000 | BHK | [9][10] |

| Castanospermine | DENV-1, 2, 3, 4 | - | - | - | Vero | [11] |

Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV)

| Compound | Virus Isolate | IC₅₀ (µM) | Cell Line | Reference |

| N-butyl-DNJ (NB-DNJ) | HIV-1 | 282 | PBMCs | [12] |

| N-butyl-DNJ (NB-DNJ) | HIV-2 | 211 | PBMCs | [12] |

| N-butyl-DNJ (NB-DNJ) | HIV-1 (GB8) | 56 | JM cells | [11] |

Table 3: Antiviral Activity against Other Enveloped Viruses

| Compound | Virus | EC₅₀/IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Cell Line | Reference |

| N-nonyl-DNJ (NN-DNJ) | BVDV | 2.5 | 245 | 98 | MDBK | [7][13] |

| N-nonyl-DNJ (NN-DNJ) | JEV | - | >100 | - | BHK-21 | [14] |

| N-pentyl-DNJ | HCV | - | - | - | Insect cells | [15] |

| N-benzyl-DNJ | HCV | - | - | - | Insect cells | [15] |

| Castanospermine | Influenza Virus | - | - | - | - | [11] |

| Castanospermine | Cytomegalovirus | - | - | - | - | [11] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antiviral properties of this compound and its derivatives.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit viral replication.[3][16]

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates.

-

Virus stock of known titer.

-

Serial dilutions of the DNJ derivative.

-

Infection medium (e.g., serum-free cell culture medium).

-

Overlay medium (e.g., medium containing 1% methylcellulose or agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Virus Adsorption: Remove the growth medium and wash the cell monolayer with PBS. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[17]

-

Compound Treatment: After the adsorption period, remove the virus inoculum. Add the overlay medium containing various concentrations of the DNJ derivative (or a vehicle control).[3]

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Aspirate the overlay medium. Fix the cells with the fixative solution for at least 30 minutes.[3] Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Data Analysis: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is determined as the concentration of the compound that reduces the number of plaques by 50%.[3]

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.[18]

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates.

-

Virus stock.

-

Serial dilutions of the DNJ derivative.

-

Cell culture medium.

Procedure:

-

Infection and Treatment: Seed host cells in 24-well or 48-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the DNJ derivative.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvesting Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant containing the progeny virus. The cells can be subjected to freeze-thaw cycles to release intracellular virus.

-

Titration of Viral Yield: Determine the titer of the harvested virus from each treatment condition using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[19]

-

Data Analysis: The viral yield at each compound concentration is compared to the yield from the untreated control. The EC₅₀ is the concentration of the compound that reduces the viral yield by 50%.[10]

Analysis of Glycoprotein Processing

This protocol describes how to assess the effect of DNJ on the processing of viral glycoproteins using Western blotting and endoglycosidase digestion.

Materials:

-

Virus-infected cells treated with and without a DNJ derivative.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the viral glycoprotein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Endoglycosidase H (Endo H) and Peptide-N-Glycosidase F (PNGase F).

-

Digestion buffers for endoglycosidases.

Procedure:

-

Cell Lysis: Lyse the treated and untreated virus-infected cells with lysis buffer on ice.[15] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Endoglycosidase Digestion (Optional but Recommended):

-

For each sample, set up three reactions: no enzyme (control), Endo H digestion, and PNGase F digestion.[20][21]

-

Denature an equal amount of protein from each lysate by heating in the presence of a denaturing agent.

-

Add the appropriate digestion buffer and either Endo H, PNGase F, or water (for the control) to the respective tubes.[22]

-

Incubate at 37°C for the recommended time (typically 1-3 hours).[22]

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates (digested and undigested) on an SDS-PAGE gel.[23]

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[23]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Compare the electrophoretic mobility of the viral glycoprotein in the treated versus untreated samples. Inhibition of glucosidases by DNJ will result in glycoproteins with unprocessed, larger N-linked glycans, causing them to migrate slower on the gel (i.e., appear at a higher molecular weight).[20] Endo H digestion will cleave high-mannose and hybrid N-glycans (characteristic of ER-retained proteins), while PNGase F will cleave most N-linked glycans. Differences in the band shifts after digestion between treated and untreated samples provide further evidence of altered glycoprotein processing.[20][21]

Visualizing the Pathways: From Mechanism to Drug Development

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows relevant to the study of this compound's antiviral properties.

References

- 1. journals.asm.org [journals.asm.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. graphviz.org [graphviz.org]

- 5. Mechanisms of Antiviral Activity of Iminosugars Against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral effects of this compound (DNJ)-based iminosugars in dengue virus-infected primary dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of N-Alkylated this compound (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Butylthis compound is a broadly effective anti-HIV therapy significantly enhanced by targeted liposome delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel Imino Sugar Derivatives Demonstrate Potent Antiviral Activity against Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral Effects of an Iminosugar Derivative on Flavivirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endoglycosidase H digestion of GCase [protocols.io]

- 16. Imino sugars that are less toxic but more potent as antivirals, in vitro, compared with N-n-nonyl DNJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. process.st [process.st]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. [Endo-β-N-acetylglucosaminidase H digestion (Endo-H)]:Glycoscience Protocol Online Database [jcggdb.jp]

- 23. Western blot protocol | Abcam [abcam.com]

In Silico Analysis of Deoxynojirimycin Target Proteins: A Technical Guide

Abstract

1-Deoxynojirimycin (DNJ), a potent iminosugar found predominantly in mulberry leaves, is a well-established inhibitor of α-glucosidases, enzymes crucial for carbohydrate digestion.[1] This property has positioned DNJ as a key compound in the management of postprandial hyperglycemia and type 2 diabetes.[2] Beyond its primary role in glucose metabolism, DNJ exhibits a range of other biological activities, including antiviral, anti-obesity, and anti-inflammatory effects, suggesting a broader spectrum of protein targets.[1][3] This technical guide provides a comprehensive overview of the in silico methodologies employed to investigate the interactions between DNJ and its target proteins. We delve into the primary targets of DNJ, present quantitative data from various studies, detail the experimental protocols for key in silico analyses, and visualize the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage computational approaches for the study of DNJ and its therapeutic potential.

Primary Protein Targets of Deoxynojirimycin

The primary and most extensively studied target of this compound is α-glucosidase .[4][5] DNJ, as an analogue of D-glucose, competitively inhibits this enzyme in the small intestine, thereby delaying the breakdown of complex carbohydrates into absorbable monosaccharides.[6][7] This mechanism effectively reduces the sharp increase in blood glucose levels after a meal.[8]

In addition to intestinal α-glucosidases, other identified or potential targets include:

-

Endoplasmic Reticulum (ER) α-glucosidases I and II: Inhibition of these enzymes interferes with the proper folding of glycoproteins, a mechanism that underlies DNJ's antiviral activity.

-

Lysosomal α-glucosidase (GAA): This enzyme is deficient in Pompe disease, and DNJ has been investigated as a potential pharmacological chaperone.[4]

-

α-mannosidases: DNJ has been shown to inhibit these enzymes, which are involved in N-glycan processing.[9] Inhibition of α-1,2-mannosidase by the related compound 1-deoxymannojirimycin can induce endoplasmic reticulum stress.[9]

-

Proteins involved in Endoplasmic Reticulum (ER) Stress Pathways: Studies have shown that DNJ can attenuate hypothalamic ER stress, suggesting interactions with proteins in this pathway.[10][11]

-

Proteins in the Insulin Signaling Pathway: DNJ has been observed to modulate glucose homeostasis by influencing the insulin receptor (IR) and adiponectin (ADIPO) signaling pathways.[12]

An in silico target fishing study has suggested as many as 44 potential targets for DNJ, highlighting the need for further experimental validation.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the interaction of DNJ and its derivatives with target proteins.

Table 1: Inhibitory Activity of this compound and its Derivatives against α-Glucosidase

| Compound | Target Enzyme | IC50 Value (µM) | Ki Value (µM) | Inhibition Type | Source |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 0.297 (µg/mL) | - | Competitive | [5] |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 8.15 ± 0.12 | - | Competitive | [6] |

| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 222.4 ± 0.5 | - | Competitive | [7] |

| Compound 6 (DNJ-chrysin conjugate) | α-glucosidase | 0.51 ± 0.02 | - | Mixed | [6] |

| Compound 43 (N-alkyl-DNJ derivative) | α-glucosidase | 30.0 ± 0.60 | 10 | Competitive | [7] |

| Compound 40 (N-alkyl-DNJ derivative) | α-glucosidase | - | 52 | Competitive | [7] |

| Compound 34 (N-alkyl-DNJ derivative) | α-glucosidase | - | 150 | Competitive | [7] |

| MG257 (DNJ analog) | α-glucosidase | 0.44 ± 0.18 | - | Competitive | [13] |

| Acarbose | α-glucosidase | 822.0 ± 1.5 | - | - | [7] |

| Miglitol | α-glucosidase | 0.64 ± 0.26 | - | - | [13] |

Table 2: Inhibitory Constants (Ki) of this compound Derivatives against Rat Small Intestinal Carbohydrases

| Inhibitor | Enzyme | Ki Value | Inhibition Type |

| Bay-m-1099 | Sucrase | 8.6 x 10⁻⁸ M | Competitive |

| Bay-o-1248 | Sucrase | 5.0 X 10⁻⁸ M | Competitive |

| Acarbose | Sucrase | 9.9 x 10⁻⁷ M | Competitive |

| Bay-m-1099 | Lactase | 4.9 X 10⁻⁶ M | Competitive |

| Bay-o-1248 | Lactase | 6.7 X 10⁻⁵ M | Competitive |

Data extracted from a study on rat small intestinal brush border membranes.[14]

In Silico Experimental Protocols

This section details the typical methodologies for conducting in silico analysis of DNJ-protein interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]

Objective: To predict the binding mode and affinity of DNJ and its derivatives within the active site of a target protein.

Typical Protocol:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from a protein database like the Protein Data Bank (PDB). For α-glucosidase, PDB ID: 3A4A or 3AJ7 have been used.[6]

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Maestro (Schrödinger).

-

-

Ligand Preparation:

-

Obtain the 3D structure of DNJ or its derivatives from databases like PubChem or sketch it using molecular modeling software.

-

Optimize the ligand's geometry and assign charges.

-

-

Docking Simulation:

-

Define the binding site on the protein, typically based on the location of the active site residues or a known co-crystallized ligand.

-

Perform the docking simulation using software such as AutoDock Vina, GOLD, or Glide.[7]

-

The software will generate multiple binding poses (conformations) of the ligand within the protein's binding site.

-

-

Analysis of Results:

-

Analyze the predicted binding poses based on their docking scores (an estimation of binding affinity).

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues using software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a system at the atomic level over time.

Objective: To assess the stability of the DNJ-protein complex and to understand the dynamic nature of their interactions.

Typical Protocol:

-

System Preparation:

-

Start with the best-docked pose of the DNJ-protein complex obtained from molecular docking.

-

Place the complex in a simulation box filled with a specific water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Simulation Parameters:

-

Choose a force field (e.g., AMBER, CHARMM, GROMOS) to describe the interactions between atoms.

-

Perform an energy minimization of the system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a specific duration, typically ranging from nanoseconds to microseconds. A 100 ns simulation has been used to assess the stability of a DNJ analog with α-glucosidase.[13]

-

-

Trajectory Analysis:

-

Analyze the trajectory of the simulation to calculate various parameters, including:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions over time.

-

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

References

- 1. Insights into the Activities and Usefulness of this compound and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism for the Inhibitory Effect of 1-Deoxynojirimycin on α-Glucosidase [spkx.net.cn]

- 6. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–this compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 1-Deoxymannojirimycin, the alpha1,2-mannosidase inhibitor, induced cellular endoplasmic reticulum stress in human hepatocarcinoma cell 7721 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Central Administration of 1-Deoxynojirimycin Attenuates Hypothalamic Endoplasmic Reticulum Stress and Regulates Food Intake and Body Weight in Mice with High-Fat Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Central Administration of 1-Deoxynojirimycin Attenuates Hypothalamic Endoplasmic Reticulum Stress and Regulates Food Intake and Body Weight in Mice with High-Fat Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Deoxynojirimycin modulates glucose homeostasis by regulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound derivatives as potent α-glucosidase inhibitors: in silico ADMET evaluation, molecular dynamics and in vitro validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory mechanism of acarbose and 1-deoxynojirimycin derivatives on carbohydrases in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxynojirimycin: A Deep Dive into its Anti-inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor primarily found in mulberry leaves, has garnered significant attention for its therapeutic potential beyond its well-established anti-diabetic effects. Emerging evidence robustly indicates that DNJ possesses significant anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapies for a range of inflammatory conditions. This technical guide provides a comprehensive exploration of the anti-inflammatory effects of DNJ, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. Current anti-inflammatory therapies, while often effective, can be associated with significant side effects, highlighting the urgent need for novel therapeutic agents.

This compound (1-Deoxynojirimycin), a natural iminosugar, has been extensively studied for its ability to inhibit α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates in the intestine.[1] This mode of action forms the basis of its use in managing type 2 diabetes. However, a growing body of research has unveiled its pleiotropic effects, including potent anti-inflammatory activities.[2] This guide will delve into the molecular mechanisms underpinning these effects, providing researchers and drug development professionals with a detailed understanding of DNJ's potential as an anti-inflammatory agent.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the suppression of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokine Production

DNJ has been demonstrated to significantly reduce the production and expression of key pro-inflammatory cytokines, which are central mediators of the inflammatory response. These include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][4] By suppressing these critical signaling molecules, DNJ can effectively dampen the inflammatory cascade.

Modulation of Key Inflammatory Signaling Pathways

DNJ's anti-inflammatory activity is intrinsically linked to its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes.[5][6] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it initiates gene transcription.[7]

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα.[8] This, in turn, sequesters NF-κB in the cytoplasm, preventing it from activating the expression of pro-inflammatory genes. Studies have indicated that DNJ treatment can lead to decreased levels of IKK and NF-κB, further substantiating its inhibitory effect on this critical pathway.[8]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38, plays a pivotal role in translating extracellular stimuli into cellular responses, including inflammation.[9][10] The activation of these kinases through phosphorylation leads to the downstream activation of transcription factors and the production of inflammatory mediators.

Evidence suggests that DNJ can downregulate the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[11] By inhibiting the activation of these kinases, DNJ can effectively disrupt the signaling cascade that leads to an inflammatory response.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in immunity and inflammation.[12][13] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate and activate STAT proteins. These activated STATs then translocate to the nucleus to regulate gene expression.

Recent research has implicated DNJ in the regulation of the JAK-STAT pathway.[1] Studies have shown that DNJ can modulate the phosphorylation of key components of this pathway, such as JAK2 and STAT3, suggesting another avenue through which it exerts its anti-inflammatory effects.[13][14]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies, as well as in clinical trials. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | DNJ Concentration | Effect on Inflammatory Markers | Reference |

| Intestinal Epithelium Cells (IECs) | - | 5 µM | Significant change in IL-1β | [3] |

| Intestinal Epithelium Cells (IECs) | - | 10 µM | Significant reduction in IL-1β and IL-6 mRNA expression | [3] |

| Intestinal Epithelium Cells (IECs) | - | 20 µM | Significant reduction in IL-1β and IL-6 mRNA expression, but significant increase in TNF-α mRNA expression | [3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Dosage of DNJ | Duration of Treatment | Effect on Inflammatory Markers | Reference |

| Laying Hens | 50 mg/kg DNJ-E in diet | 56 days | No significant difference in inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma, jejunum, and ileum | |

| Male mice with high-fat diet-induced obesity | Not specified | 8 weeks | Ameliorated testicular inflammation | [15] |

Table 3: Clinical Trial Data on the Anti-inflammatory Effects of this compound

| Study Population | Dosage of DNJ | Duration of Treatment | Effect on Inflammatory Markers | Reference |

| 144 patients with stable angina pectoris | Purified from mulberry leaves | 4 weeks | Significantly reduced serum levels of hs-CRP, IL-6, and TNF-α | [8][16] |

Table 4: α-Glucosidase Inhibitory Activity of this compound and its Derivatives

| Compound | IC50 Value (µM) | Reference |

| 1-Deoxynojirimycin | 8.15 ± 0.12 | [1] |

| 1-Deoxynojirimycin Derivative 5 | Lower than DNJ | [1] |

| 1-Deoxynojirimycin Derivative 6 | 0.51 ± 0.02 (16-fold higher than DNJ) | [1] |

| Acarbose (Reference) | 822.0 ± 1.5 | [17] |

| N-alkyl-1-deoxynojirimycin derivative 43 | 30.0 ± 0.60 | [17] |

Experimental Protocols

This section outlines the general methodologies employed in the investigation of this compound's anti-inflammatory effects.

In Vitro Anti-inflammatory Assays

-

Cell Lines: Commonly used cell lines for in vitro inflammation studies include macrophage cell lines (e.g., RAW 264.7), intestinal epithelial cells (IECs), and human umbilical vein endothelial cells (HUVECs).

-

Inflammatory Stimulation: Inflammation is typically induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

DNJ Treatment: Cells are pre-treated with varying concentrations of DNJ for a specified period before or concurrently with the inflammatory stimulus.

-

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine levels in cell culture supernatants or serum.[9][18][19]

-

General Protocol:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants or standards to the wells.

-

Add a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

-

Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.

-

Measure the absorbance at a specific wavelength using a microplate reader. The concentration of the cytokine is proportional to the absorbance.

-

-

Principle: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the mRNA expression levels of inflammatory genes.[20][21][22]

-

General Protocol:

-

RNA Extraction: Isolate total RNA from cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Real-Time PCR: Perform PCR using specific primers for the target inflammatory genes (e.g., TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH). The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

-

-

Principle: Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.[23][24]

-

General Protocol:

-

Protein Extraction: Lyse cells to extract total protein.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, IκBα, p-ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected on X-ray film or with a digital imager.

-

In Vivo Anti-inflammatory Models

-

Animal Models: Common animal models of inflammation include carrageenan-induced paw edema in rats, LPS-induced systemic inflammation in mice, and high-fat diet-induced obesity models.[15]

-

Drug Administration: DNJ is typically administered orally or via injection.

-

Assessment of Inflammation: Inflammation is assessed by measuring paw volume, quantifying inflammatory markers in serum or tissues using ELISA, and analyzing gene and protein expression in relevant tissues using qRT-PCR and Western blotting.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its anti-inflammatory effects.

Signaling Pathways

Caption: Key anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for assessing the anti-inflammatory effects of DNJ.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with significant anti-inflammatory properties, acting through the modulation of critical signaling pathways such as NF-κB, MAPK, and JAK-STAT. The quantitative data from in vitro, in vivo, and clinical studies provide strong evidence for its potential in mitigating inflammatory responses. The detailed experimental protocols outlined in this guide offer a framework for researchers to further investigate its mechanisms and efficacy.

References

- 1. Chemical synthesis, inhibitory activity and molecular mechanism of 1-deoxynojirimycin–chrysin as a potent α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. mdpi.com [mdpi.com]

- 4. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental evaluation of anti inflammatory agents | PPTX [slideshare.net]

- 9. h-h-c.com [h-h-c.com]

- 10. Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile [mdpi.com]

- 11. ICI Journals Master List [journals.indexcopernicus.com]

- 12. researchgate.net [researchgate.net]

- 13. CONSISTENT UPREGULATION OF STAT3 INDEPENDENTLY OF JAK2 MUTATIONS IN A NEW MURINE MODEL OF ESSENTIAL THROMBOCYTHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Insights into the Activities and Usefulness of this compound and Morus alba: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mulberry 1-deoxynojirimycin pleiotropically inhibits glucose-stimulated vascular smooth muscle cell migration by activation of AMPK/RhoB and down-regulation of FAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–this compound derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytokine Elisa [bdbiosciences.com]

- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 23. benchchem.com [benchchem.com]

- 24. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

Deoxynojirimycin: A Deep Dive into its Role in Cellular Glucose Uptake

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Deoxynojirimycin (DNJ), a potent alpha-glucosidase inhibitor, is a naturally occurring iminosugar found predominantly in mulberry leaves (Morus alba) and certain microorganisms.[1] While its primary clinical application has been in the management of type 2 diabetes through the delay of carbohydrate digestion and absorption, a growing body of evidence reveals a more intricate and direct role for DNJ in modulating cellular glucose uptake.[2][3] This technical guide synthesizes the current understanding of DNJ's mechanisms of action at the cellular level, providing a comprehensive overview for researchers, scientists, and professionals involved in drug development.

Core Mechanisms of Action

Deoxynojirimycin enhances cellular glucose uptake through a multi-pronged approach, primarily by influencing key signaling pathways and the activity of glucose transporters. The principal mechanisms include the inhibition of alpha-glucosidases, modulation of the insulin signaling pathway, and activation of the AMP-activated protein kinase (AMPK) pathway.

Inhibition of Alpha-Glucosidases

DNJ is a well-established inhibitor of α-glucosidase enzymes located in the brush border of the small intestine.[4] This inhibition slows the breakdown of complex carbohydrates into monosaccharides, thereby reducing the rate of glucose absorption into the bloodstream and mitigating postprandial hyperglycemia.[4][5] While this is an indirect effect on cellular glucose uptake, it is a critical component of DNJ's overall glycemic control.

Modulation of the Insulin Signaling Pathway

Emerging research highlights DNJ's ability to directly influence the insulin signaling cascade, a critical pathway for glucose uptake in insulin-sensitive tissues like skeletal muscle and adipose tissue.[6][7] Studies have demonstrated that DNJ can enhance the phosphorylation of key proteins in this pathway, even in the absence of insulin.

Specifically, DNJ has been shown to increase the phosphorylation of:

The activation of this pathway culminates in the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, thereby increasing the capacity of the cell to take up glucose from the bloodstream.[8][9] Interestingly, some studies suggest that DNJ promotes GLUT4 translocation without altering the total expression of the GLUT4 protein.[7][8]

Activation of the AMPK Pathway

DNJ has also been shown to activate 5' AMP-activated protein kinase (AMPK), a crucial energy sensor in cells.[10][11] AMPK activation is a key mechanism for increasing glucose uptake, particularly during exercise and in states of energy depletion. Activated AMPK can stimulate glucose uptake independently of the insulin signaling pathway.[12]

DNJ-mediated AMPK activation leads to:

This dual effect on both the synthesis and translocation of GLUT4 makes the AMPK pathway a significant contributor to DNJ's effects on glucose uptake.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of this compound on key markers of glucose uptake and metabolism.

Table 1: In Vivo Studies on Glucose Metabolism

| Animal Model | DNJ Dosage | Duration | Key Findings | Reference(s) |

| db/db mice | 20, 40, 80 mg/kg/day (i.v.) | 4 weeks | Significantly reduced blood glucose and serum insulin levels. Increased phosphorylation of IR-β, IRS-1, PI3K, and Akt in skeletal muscle. Enhanced GLUT4 translocation. | [6][7][8] |

| Streptozotocin-induced diabetic mice | 50 mg/kg | 3 days | Down-regulated intestinal SGLT1, Na+/K+-ATPase, and GLUT2 mRNA and protein expression. Increased activity of hepatic glycolysis enzymes (GK, PFK, PK). | [5][13] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | Not specified | Not specified | Improved fasting blood glucose levels and glucose tolerance. Increased insulin sensitivity. | [3] |

| Prediabetic mice | Not specified | Not specified | Decreased blood glucose levels and improved insulin sensitivity. Suppressed circulating levels of LPS, IL-6, and TNF-α. | [14] |

Table 2: In Vitro Studies on Cellular Glucose Uptake and Signaling

| Cell Line | DNJ Concentration | Key Findings | Reference(s) |

| 3T3-L1 adipocytes | 0.5 µM | Increased mRNA and protein levels of adiponectin and its receptors (AdipoR1 and AdipoR2). Increased phosphorylation of AMPK. Increased GLUT4 mRNA expression and glucose uptake. | [10] |

| 3T3-L1 adipocytes | 0.1-10 µmol/L | Increased expression of IR, PI3K, Akt, and adiponectin. Glucose uptake and GLUT4 mRNA expression peaked at 5 µmol/L. | [11][15] |

| A7r5 vascular smooth muscle cells | Not specified | Inhibited high glucose-stimulated migration via AMPK activation and FAK down-regulation. | [16] |

| Caco-2 cells | Not specified | Mulberry leaf extract (containing DNJ) inhibited 2-deoxyglucose uptake, but purified DNJ was ineffective, suggesting other phytochemicals in the extract contribute to this effect. | [17] |

| HL60 cells | 20 µM - 1 mM (for N-alkylated DNJ analogues) | Rapid uptake of N-alkylated DNJ analogues (within 1 minute), leading to inhibition of glycosphingolipid biosynthesis. | [18][19] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature investigating the effects of this compound on cellular glucose uptake.

Animal Studies

-

Animal Models: Commonly used models include db/db mice (a model for type 2 diabetes), streptozotocin-induced diabetic mice (a model for type 1 diabetes), and Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model for type 2 diabetes).[3][5][6]

-

DNJ Administration: DNJ is typically administered via intravenous injection, oral gavage, or as a supplement in the diet.[5][6]

-

Glucose and Insulin Tolerance Tests: Oral Glucose Tolerance Tests (OGTT) and Intraperitoneal Insulin Tolerance Tests (IPITT) are standard procedures to assess glucose metabolism and insulin sensitivity.[8]

-

Western Blot Analysis: This technique is used to quantify the protein expression and phosphorylation status of key signaling molecules (e.g., IR, IRS-1, PI3K, Akt, AMPK) and glucose transporters (e.g., GLUT4) in tissue lysates (e.g., skeletal muscle, liver, adipose tissue).[6][7][8]

-

Measurement of GLUT4 Translocation: The amount of GLUT4 at the plasma membrane is determined by isolating membrane fractions from tissue homogenates and then performing Western blot analysis.[8]

In Vitro Studies

-

Cell Culture: Various cell lines are utilized, including 3T3-L1 adipocytes (for studying adipocyte glucose uptake and differentiation), Caco-2 cells (as a model for the intestinal barrier), and A7r5 vascular smooth muscle cells.[10][11][16][17]

-

Glucose Uptake Assay: A common method involves incubating cells with a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose. The amount of radioactivity incorporated into the cells is then measured to quantify glucose uptake.[10]

-

Western Blot Analysis: Similar to animal studies, this is used to measure the expression and phosphorylation of signaling proteins and glucose transporters in cell lysates.[10][11]

-

Real-Time PCR (RT-PCR): This technique is employed to measure the mRNA expression levels of genes encoding for glucose transporters (e.g., GLUT4) and other relevant proteins.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for investigating its effects.

Caption: DNJ's potentiation of the insulin signaling pathway.

Caption: DNJ's activation of the AMPK signaling pathway.

Caption: A generalized experimental workflow to study DNJ's effects.

Conclusion and Future Directions

This compound's role in cellular glucose uptake extends far beyond its well-documented α-glucosidase inhibitory activity. The evidence strongly supports its direct action on the insulin and AMPK signaling pathways, leading to enhanced GLUT4 translocation and increased glucose transport into cells. This multifaceted mechanism of action makes DNJ a compelling molecule for the development of novel therapeutics for metabolic disorders.

Future research should focus on:

-

Elucidating the precise molecular interactions between DNJ and the components of the insulin and AMPK signaling pathways.

-

Investigating the long-term effects of DNJ on gene expression related to glucose and lipid metabolism.

-

Exploring the potential synergistic effects of DNJ with other anti-diabetic agents.

-

Conducting further clinical trials to establish the efficacy and safety of DNJ for improving insulin sensitivity and glycemic control in diverse patient populations.[2][20]

By continuing to unravel the complex cellular and molecular mechanisms of this compound, the scientific community can pave the way for its broader application in the prevention and treatment of metabolic diseases.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1-Deoxynojirimycin Alleviates Insulin Resistance via Activation of Insulin Signaling PI3K/AKT Pathway in Skeletal Muscle of db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1-Deoxynojirimycin isolated from a Bacillus subtilis stimulates adiponectin and GLUT4 expressions in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Deoxynojirimycin modulates glucose homeostasis by regulating the combination of IR-GlUT4 and ADIPO-GLUT4 pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5'-AMP-activated protein kinase increases glucose uptake independent of GLUT4 translocation in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-deoxynojirimycin inhibits glucose absorption and accelerates glucose metabolism in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mulberry 1-deoxynojirimycin pleiotropically inhibits glucose-stimulated vascular smooth muscle cell migration by activation of AMPK/RhoB and down-regulation of FAK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of 1-deoxynojirimycin and aqueous mulberry leaf extract with emphasis on postprandial hypoglycemic effects: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cellular effects of this compound analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cellular effects of this compound analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. — Immunology [immunology.ox.ac.uk]

- 20. Effect of mulberry leaf extract with enriched 1‐this compound content on postprandial glycemic control in subjects with impaired glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 1-Deoxynojirimycin (DNJ) using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate (FMOC-Cl)

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor found in mulberry leaves and other natural sources, making it a significant compound for diabetes research and management.[1][2][3] Direct analysis of DNJ by High-Performance Liquid Chromatography (HPLC) with UV detection is challenging due to its lack of a strong chromophore.[2] This application note provides a detailed protocol for the quantitative analysis of DNJ by introducing a highly UV-active Fmoc group onto the molecule. The method involves pre-column derivatization of DNJ with 9-fluorenylmethyl chloroformate (FMOC-Cl), followed by separation and quantification using Reverse-Phase HPLC (RP-HPLC). This reliable and reproducible method is suitable for the accurate determination of DNJ in various sample matrices, including plant extracts.

Principle of Derivatization